
3-(1-azepanyl)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-4-chloro-1-phenyl-1H-pyrrole-2,5-dione, also known as ACPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPP belongs to the pyrrole-2,5-dione class of compounds and is structurally similar to the well-known drug thalidomide.
Applications De Recherche Scientifique
Photoluminescent Materials
A study by Beyerlein and Tieke (2000) discussed the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials showed strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid. Their study highlighted the compounds' inhibitory action, providing insights into their potential applications in corrosion protection (Zarrouk et al., 2015).
Luminescent Polymers
Research by Zhang and Tieke (2008) focused on the synthesis and properties of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) chromophore. These polymers exhibited strong fluorescence and quantum yields, demonstrating their potential in optical applications (Zhang & Tieke, 2008).
Antimicrobial Screening
A study by Jain, Nagda, and Talesara (2006) explored the synthesis and antimicrobial screening of novel azaimidoxy compounds, including derivatives of pyrrole-2,5-dione. These compounds were evaluated for their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Electron Transport Layers for Solar Cells
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone for use as an electron transport layer in inverted polymer solar cells. This work contributes to the development of more efficient solar energy devices (Hu et al., 2015).
Propriétés
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-13-14(18-10-6-1-2-7-11-18)16(21)19(15(13)20)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCXMGJPTXXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)-4-chloro-1-phenylpyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

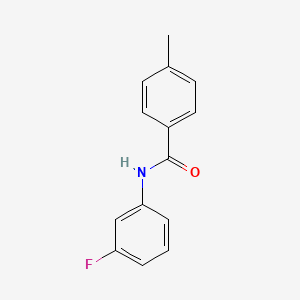
![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)
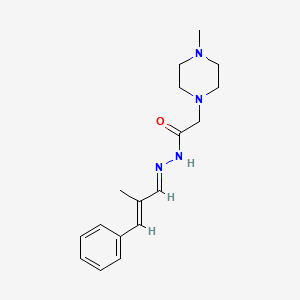
![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)
![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)


![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)
![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)
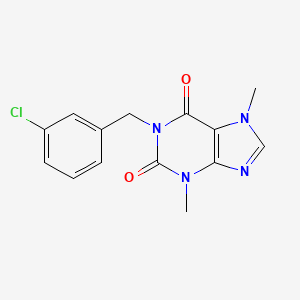
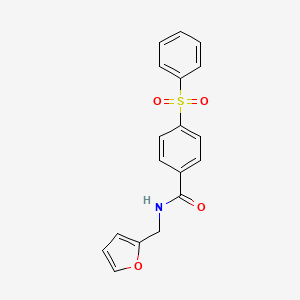
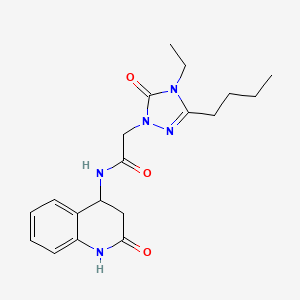
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)
![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)